3-Ethyl-2-methylbenzaldehyde

Catalog No.
S13991497
CAS No.
M.F
C10H12O
M. Wt
148.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Ethyl-2-methylbenzaldehyde

Product Name

3-Ethyl-2-methylbenzaldehyde

IUPAC Name

3-ethyl-2-methylbenzaldehyde

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

InChI

InChI=1S/C10H12O/c1-3-9-5-4-6-10(7-11)8(9)2/h4-7H,3H2,1-2H3

InChI Key

QHRSPPDKVWGPQP-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)C=O)C

3-Ethyl-2-methylbenzaldehyde is an aromatic aldehyde characterized by the presence of both an ethyl and a methyl group on the benzene ring, specifically at the 3 and 2 positions, respectively. Its molecular formula is C11H14OC_{11}H_{14}O, and it features a carbonyl group (–CHO) that classifies it as an aldehyde. This compound exhibits a unique structure that influences its reactivity and properties, making it of interest in various chemical applications.

Typical of aldehydes:

  • Nucleophilic Addition: The carbonyl carbon can undergo nucleophilic addition reactions with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Oxidation: While aldehydes can be oxidized to carboxylic acids, 3-ethyl-2-methylbenzaldehyde can also undergo oxidation under specific conditions to yield 3-ethyl-2-methylbenzoic acid.
  • Reduction: This compound can be reduced to its corresponding alcohol, 3-ethyl-2-methylbenzyl alcohol, using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Condensation Reactions: It may participate in condensation reactions with other carbonyl compounds, forming larger molecules through aldol condensation or similar pathways.

Several methods exist for synthesizing 3-ethyl-2-methylbenzaldehyde:

  • Friedel-Crafts Acylation: This method involves the acylation of ethyl-2-methylphenol using acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
  • Hydroformylation: The reaction of styrene derivatives with synthesis gas (a mixture of carbon monoxide and hydrogen) can yield aldehydes, including 3-ethyl-2-methylbenzaldehyde.
  • Oxidation of Alcohols: Starting from 3-ethyl-2-methylbenzyl alcohol, oxidation using agents like chromic acid or potassium permanganate can produce the desired aldehyde.

3-Ethyl-2-methylbenzaldehyde finds applications in various fields:

  • Fragrance Industry: Due to its pleasant aroma, it is used as a fragrance component in perfumes and cosmetics.
  • Flavoring Agent: It may be utilized as a flavoring agent in food products.
  • Chemical Synthesis: This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Several compounds share structural similarities with 3-ethyl-2-methylbenzaldehyde. Here are a few notable examples:

Compound NameStructure DescriptionUnique Features
2-Ethyl-1-benzaldehydeEthyl group at position 2 on the benzene ringDifferent reactivity due to ethyl positioning
4-Ethyl-2-methylbenzaldehydeEthyl group at position 4 on the benzene ringVariation in electronic properties
3-MethylbenzaldehydeMethyl group at position 3 onlySimpler structure with fewer substituents
3-EthylbenzaldehydeEthyl group at position 3 onlyLacks methyl substitution affecting reactivity

The uniqueness of 3-ethyl-2-methylbenzaldehyde lies in the specific arrangement of its substituents, which influences its chemical behavior and potential applications compared to these similar compounds.

XLogP3

2.5

Hydrogen Bond Acceptor Count

1

Exact Mass

148.088815002 g/mol

Monoisotopic Mass

148.088815002 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-10

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